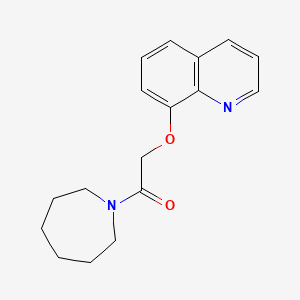
2-(3-Chlorophenyl)-4-(oxolan-2-ylmethylsulfonylmethyl)-1,3-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chlorophenyl)-4-(oxolan-2-ylmethylsulfonylmethyl)-1,3-oxazole is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a member of the oxazole family, which is known for its diverse biological activities.
Wirkmechanismus
The mechanism of action of 2-(3-Chlorophenyl)-4-(oxolan-2-ylmethylsulfonylmethyl)-1,3-oxazole is not fully understood. However, studies have suggested that it may exert its biological effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2). It may also act as an antioxidant and protect cells from oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-Chlorophenyl)-4-(oxolan-2-ylmethylsulfonylmethyl)-1,3-oxazole exhibits various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation. It has also been found to have antibacterial and antifungal properties. In addition, this compound has been shown to have a neuroprotective effect and may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(3-Chlorophenyl)-4-(oxolan-2-ylmethylsulfonylmethyl)-1,3-oxazole in lab experiments is its diverse biological activities. This compound has been shown to have potential applications in various fields, including medicinal chemistry, microbiology, and neurobiology. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(3-Chlorophenyl)-4-(oxolan-2-ylmethylsulfonylmethyl)-1,3-oxazole. One direction is to further investigate its potential as a neuroprotective agent and its ability to inhibit inflammation. Another direction is to explore its potential as an anticancer agent and to optimize its use in cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action and to identify potential drug targets.
Synthesemethoden
The synthesis of 2-(3-Chlorophenyl)-4-(oxolan-2-ylmethylsulfonylmethyl)-1,3-oxazole involves the reaction of 3-chlorobenzaldehyde with 2-hydroxyethylsulfone in the presence of a base to form the corresponding chalcone. The chalcone is then reacted with hydroxylamine hydrochloride to form the oxime, which is subsequently cyclized with acetic anhydride to yield the oxazole.
Wissenschaftliche Forschungsanwendungen
2-(3-Chlorophenyl)-4-(oxolan-2-ylmethylsulfonylmethyl)-1,3-oxazole has been the subject of numerous scientific studies due to its potential applications in various fields. In the field of medicinal chemistry, this compound has been studied for its anticancer, antimicrobial, and antifungal properties. It has also been investigated for its potential as a neuroprotective agent and for its ability to inhibit inflammation.
Eigenschaften
IUPAC Name |
2-(3-chlorophenyl)-4-(oxolan-2-ylmethylsulfonylmethyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO4S/c16-12-4-1-3-11(7-12)15-17-13(8-21-15)9-22(18,19)10-14-5-2-6-20-14/h1,3-4,7-8,14H,2,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEWZXIOFQHHOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CS(=O)(=O)CC2=COC(=N2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3,3-dimethylbutan-2-yl)-N-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7510440.png)
![Furan-2-yl-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone](/img/structure/B7510448.png)

![N-[2-(4-fluorophenyl)ethyl]-4-hydroxypiperidine-1-carboxamide](/img/structure/B7510467.png)


![4-[4-[[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]methyl]piperazin-1-yl]sulfonylmorpholine](/img/structure/B7510505.png)
![1-acetyl-N-[(3-methylphenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7510509.png)


